3-[(3-Methylbutoxy)methyl]aniline
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(3-methylbutoxymethyl)aniline |
InChI |
InChI=1S/C12H19NO/c1-10(2)6-7-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3 |
InChI Key |
CLZTYUYKWKYDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(3-Methylbutoxy)aniline (CID 21262): This positional isomer has the 3-methylbutoxy group at the para position. The molecular formula (C₁₁H₁₇NO) and SMILES (CC(C)CCOC1=CC=C(C=C1)N) indicate a linear alkoxy chain .
- N-Ethyl-3-(3-methylbutoxy)aniline: The amino group here is N-ethylated, reducing its nucleophilicity. The substituent’s direct attachment to the ring (without a methylene spacer) shortens the chain, decreasing steric bulk compared to the target compound .
Functional Group Variations
- 3-[(3-Methylbutane)sulfonyl]aniline (CAS 1375068-98-6): Replacing the ether oxygen with a sulfonyl group (-SO₂-) converts the substituent into a strong electron-withdrawing moiety. This dramatically reduces the amino group’s basicity and alters solubility (molecular formula: C₁₁H₁₇NO₂S; molar mass: 227.32 g/mol) .
- This compound has a higher molecular weight (222.28 g/mol) and distinct pharmacological relevance .
Physicochemical Properties
Key Observations :
- The target compound’s methylene-oxygen bridge increases flexibility and lipophilicity compared to direct alkoxy-substituted analogs.
- Sulfonyl derivatives exhibit lower LogD values due to polar sulfonyl groups, enhancing water solubility.
Preparation Methods
Step 1: Synthesis of 1-(3-Methylbutoxy)methyl-3-nitrobenzene
Reagents :
-
3-Nitrobenzyl chloride
-
3-Methyl-1-butanol (5 equivalents)
-
Potassium hydroxide (KOH, 1.5 equivalents)
-
Dimethylformamide (DMF) as solvent
Procedure :
-
Alkylation : 3-Nitrobenzyl chloride is dissolved in a mixture of DMF and 3-methyl-1-butanol. KOH pellets are added under vigorous stirring and cooling (water bath). The reaction temperature rises to 43°C before gradually returning to room temperature. After 7 hours, the mixture is filtered to remove solids.
-
Workup : The filtrate is acidified to pH 2 with dilute HCl, and excess alcohol/DMF is distilled off. The residue is dissolved in n-hexane/ethyl acetate (9:1), washed with 1N HCl and brine, dried over MgSO₄, and purified via fractional distillation.
Step 2: Reduction to this compound
Reagents :
-
1-(3-Methylbutoxy)methyl-3-nitrobenzene
-
Palladium on carbon (Pd/C, 10% w/w)
-
Hydrazine hydrate (3.2 equivalents)
-
Ethanol as solvent
Procedure :
-
Catalytic Hydrogenation : The nitro intermediate is dissolved in ethanol, and Pd/C is added. Hydrazine hydrate is dripped slowly to control exothermicity. After refluxing for 3 hours, the catalyst is filtered, and the solvent is evaporated.
-
Purification : The crude product is dissolved in dichloromethane, washed with sodium carbonate and brine, dried over K₂CO₃, and distilled under vacuum.
Yield : 97.1% (boiling point: 105–106°C at 0.19 mmHg).
Alternative Pathways: Nucleophilic Substitution and Reductive Amination
While less common, two additional methods have been explored:
Nucleophilic Substitution of 3-Aminobenzyl Halides
Reagents :
-
3-Aminobenzyl bromide
-
3-Methyl-1-butanol
-
Sodium hydride (NaH) in tetrahydrofuran (THF)
Procedure :
Reductive Amination of 3-Nitrobenzaldehyde Derivatives
Reagents :
-
3-Nitrobenzaldehyde
-
3-Methyl-1-butanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ammonium acetate in methanol
Procedure :
-
Imine Formation : 3-Nitrobenzaldehyde and 3-methyl-1-butanol are stirred with ammonium acetate in methanol for 2 hours.
-
Reduction : NaBH₃CN is added, and the mixture is stirred for 12 hours. The solvent is evaporated, and the product is purified via distillation.
Yield : Limited data available; estimated 60–65% based on similar reactions.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Nitrobenzyl chloride route | High yield (90–97%); scalable for industry | Requires toxic DMF; multi-step process | 90–97% |
| Nucleophilic substitution | Avoids nitro intermediates | Lower yield; sensitive to moisture | 70–75% |
| Reductive amination | Single-pot reaction | Moderate yield; competing side reactions | 60–65% |
Optimization Strategies
Solvent Selection
Catalytic Systems
-
Pd/C Efficiency : 10% Pd/C achieves complete nitro reduction in 3 hours. Switching to Raney nickel increases time to 6 hours but lowers cost.
-
Hydrazine Alternatives : Hydrogen gas (H₂) at 50 psi provides comparable yields but requires high-pressure equipment.
Industrial-Scale Considerations
Cost Analysis
-
Raw Materials : 3-Nitrobenzyl chloride ($120/kg) and 3-methyl-1-butanol ($45/kg) dominate costs.
-
Catalyst Recycling : Pd/C recovery via filtration reduces expenses by 15–20%.
Emerging Technologies
Q & A
Synthesis and Purification
Basic: What are the common synthetic routes for 3-[(3-Methylbutoxy)methyl]aniline, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of aniline derivatives. For example, reacting 3-aminobenzyl alcohol with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in DMF) introduces the 3-methylbutoxymethyl group. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity is validated using HPLC (>98% by area normalization) and confirmed via melting point analysis .
Advanced: How can catalytic methods optimize the synthesis of this compound for higher yields?
- Methodological Answer : Transition-metal catalysis (e.g., Pd or Rh complexes) can enhance regioselectivity in alkylation. For instance, hydroformylation of allyl-protected aniline precursors followed by deprotection may improve yield (60–85% reported in similar systems). Reaction optimization includes screening solvents (e.g., THF vs. DCM), temperature (60–100°C), and catalyst loading (1–5 mol%) to minimize side products like over-alkylated derivatives .
Structural Characterization
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks for the aniline NH₂ (δ 3.2–3.5 ppm, broad), methylbutoxy chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), and aromatic protons (δ 6.5–7.2 ppm).
- IR Spectroscopy : N-H stretches (~3400 cm⁻¹), C-O-C ether vibrations (~1100 cm⁻¹).
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 222.2 (calculated for C₁₂H₂₀NO₂) .
Advanced: How can advanced NMR methods resolve ambiguities in the substitution pattern?
- Methodological Answer : 2D NMR (COSY, HSQC, HMBC) identifies coupling between the methylbutoxy chain and the benzyl carbon. For example, HMBC correlations from the benzylic CH₂ (δ 4.3 ppm) to the aromatic carbons confirm substitution at the meta position. NOESY detects spatial proximity between the ether chain and adjacent substituents .
Stability and Degradation
Basic: What storage conditions are recommended to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to avoid oxidation and photodegradation. Stability studies show <5% decomposition over 6 months when protected from moisture and light .
Advanced: How can degradation pathways under acidic/basic conditions be analyzed?
- Methodological Answer : Accelerated stability testing (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by LC-MS identifies degradation products. For instance, hydrolysis of the ether bond generates 3-(hydroxymethyl)aniline (m/z 124.1) and 3-methylbutanol. Kinetic analysis (Arrhenius plots) predicts shelf-life under varying pH .
Molecular Interactions and Binding Studies
Basic: How is the binding affinity of this compound to biological targets measured?
- Methodological Answer : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding to receptors (e.g., GPCRs). A study on similar aniline derivatives reported binding energies of –3.0 to –4.5 kcal/mol, indicating moderate-to-strong interactions .
Advanced: What computational approaches predict the compound’s interaction with enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to active sites. For example, the methylbutoxy chain may occupy hydrophobic pockets in cytochrome P450 enzymes, while the aniline group forms hydrogen bonds with catalytic residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Analytical Method Development
Basic: What HPLC conditions separate this compound from impurities?
- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time ~8.2 min at 1 mL/min (30% B to 70% B over 15 min). Detection: UV at 254 nm .
Advanced: How are method validation parameters (LOD, LOQ) determined for trace analysis?
- Methodological Answer : Calibration curves (0.1–100 µg/mL) establish linearity (R² > 0.995). LOD (0.05 µg/mL) and LOQ (0.15 µg/mL) are calculated via signal-to-noise ratios (3:1 and 10:1, respectively). Intra-day precision (%RSD < 2%) is validated using triplicate injections .
Data Contradiction Resolution
Basic: How can researchers address discrepancies in reported binding energies for this compound?
- Methodological Answer : Compare experimental conditions (e.g., buffer pH, temperature). For example, SPR assays at pH 7.4 may yield weaker binding (–3.0 kcal/mol) vs. fluorescence quenching at pH 6.5 (–4.5 kcal/mol) due to protonation state changes. Validate purity via elemental analysis to rule out impurity interference .
Advanced: What statistical methods resolve conflicting stability data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
